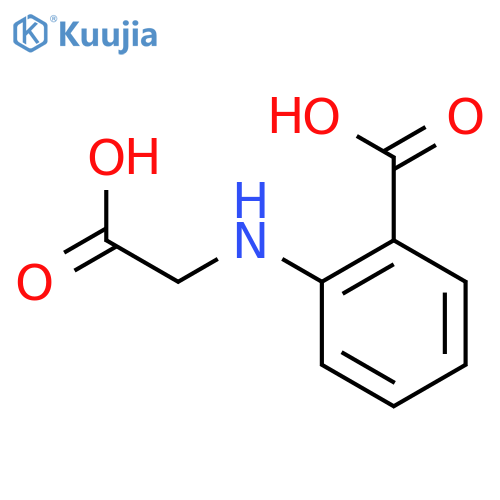Cas no 612-42-0 (N-(2-Carboxyphenyl)glycine)

N-(2-Carboxyphenyl)glycine structure
商品名:N-(2-Carboxyphenyl)glycine
N-(2-Carboxyphenyl)glycine 化学的及び物理的性質
名前と識別子
-
- 2-((Carboxymethyl)amino)benzoic acid
- N-(2-Carboxyphenyl)glycine
- 2-[(Carboxymethyl)amino]benzoic acid
- (2-carboxyphenyl)glycine
- 2-(carboxymethyl)anthranilic acid
- anthranilidoacetic acid
- Anthranilinoacetic acid
- N-(carboxymethyl)-anthranilic acid
- N-(CARBOXYPHENYL)GLYCINE
- N-{2-carboxy-phenyl}-glycine
- phenylglycine-o-carboxylic acid
- N-(Carboxymethyl)anthranilic acid
- NSC 80600
- 2-(carboxymethylamino)benzoic acid
- Benzoic acid, 2-[(carboxymethyl)amino]-
- 2-(Carboxymethyl-amino)-benzoic acid
- Glycine, N-(o-carboxyphenyl)-
- Anthranilic acid, N-(carboxymethyl)-
- PJUXPMVQAZLJEX-UHFFFAOYSA-N
- Benzoic acid, 2-((carboxymethyl)amino)-
- 2-[(Carboxymethyl)Amino]-Benzoicaci
- N-Ph
- HMS1412P11
- N-Phenylglycine-o-carboxylic acid
- CHEMBL443231
- CS-W010629
- IDI1_008560
- 612-42-0
- DTXSID9060609
- HMS2745I07
- Oprea1_087556
- SY257412
- Cambridge id 5108438
- MLS000680124
- NSC-80600
- NS00034618
- NSC80600
- FT-0629270
- D78226
- SCHEMBL341645
- BIDD:GT0666
- NCGC00246622-01
- Oprea1_043997
- HY-W009913
- 141865-09-0
- AC-17985
- (Carbomethoxymethyl)triphenylphosphoniumbromide
- 3RG
- o-carboxyphenylglycine
- MFCD00020445
- EINECS 210-311-5
- BP-12709
- IFLab1_000341
- Q27454068
- AKOS000274214
- CBDivE_014055
- SMR000324392
- AH-034/04643009
- DTXCID7042982
- BBL023541
- DB-080992
- STK698970
-
- MDL: MFCD00020445
- インチ: 1S/C9H9NO4/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14)
- InChIKey: PJUXPMVQAZLJEX-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1=C([H])C([H])=C([H])C([H])=C1N([H])C([H])([H])C(=O)O[H])=O
計算された属性
- せいみつぶんしりょう: 195.05300
- どういたいしつりょう: 195.053
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 4
- 疎水性パラメータ計算基準値(XlogP): 1.7
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 86.6
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.472
- ゆうかいてん: 220 ºC
- ふってん: 218°C
- フラッシュポイント: 218°C/
- 屈折率: 1.5700 (estimate)
- PSA: 86.63000
- LogP: 0.95430
- ようかいせい: 使用できません
N-(2-Carboxyphenyl)glycine セキュリティ情報
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:

- リスク用語:R36/37/38
- TSCA:Yes
- 危険レベル:IRRITANT
N-(2-Carboxyphenyl)glycine 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
N-(2-Carboxyphenyl)glycine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N85890-5g |
2-((Carboxymethyl)amino)benzoic acid |
612-42-0 | 5g |
¥406.0 | 2021-09-08 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025660-1g |
N-(2-Carboxyphenyl)glycine |
612-42-0 | 97% | 1g |
¥200 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025660-5g |
N-(2-Carboxyphenyl)glycine |
612-42-0 | 97% | 5g |
¥479 | 2024-05-22 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HM520-1g |
N-(2-Carboxyphenyl)glycine |
612-42-0 | 97% | 1g |
176.0CNY | 2021-07-16 | |
| TRC | C183618-100mg |
N-(2-Carboxyphenyl)glycine |
612-42-0 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C183618-1g |
N-(2-Carboxyphenyl)glycine |
612-42-0 | 1g |
$ 80.00 | 2022-06-06 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27701-5g |
N-(2-Carboxyphenyl)glycine, 97% |
612-42-0 | 97% | 5g |
¥2166.00 | 2023-03-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058470-500mg |
N-(2-Carboxyphenyl)glycine |
612-42-0 | 500mg |
3233.0CNY | 2021-07-02 | ||
| Chemenu | CM160782-100g |
2-[(Carboxymethyl)amino]benzoic acid |
612-42-0 | 95% | 100g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D752781-25g |
N-(2-CARBOXYPHENYL)GLYCINE |
612-42-0 | 97+% | 25g |
$265 | 2023-09-04 |
N-(2-Carboxyphenyl)glycine 関連文献
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
612-42-0 (N-(2-Carboxyphenyl)glycine) 関連製品
- 1147-65-5((2-Carboxyphenyl)iminodiacetic acid)
- 25784-00-3(2-(2-hydroxyethyl)aminobenzoic acid)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 4770-00-7(3-cyano-4-nitroindole)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
推奨される供給者
atkchemica
(CAS:612-42-0)N-(2-Carboxyphenyl)glycine

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:612-42-0)N-(2-Carboxyphenyl)glycine

清らかである:99%
はかる:100g
価格 ($):543.0